
4-Nitro-2-pyridinemethanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitro group at the 4-position of the pyridine ring and a methylamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride typically involves the nitration of 2-methylpyridine followed by the reduction of the nitro group to form the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions for each step are as follows:
Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of 0-5°C to introduce the nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitro-pyridin-2-yl)-amine
- (4-Nitro-pyridin-2-yl)-methylamine
- (4-Nitro-pyridin-2-yl)-ethylamine
Uniqueness
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8ClN3O2 |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
N-methyl-4-nitropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-7-6-4-5(9(10)11)2-3-8-6;/h2-4H,1H3,(H,7,8);1H |
Clave InChI |
SQWNJQGKSBUYMX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=C1)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


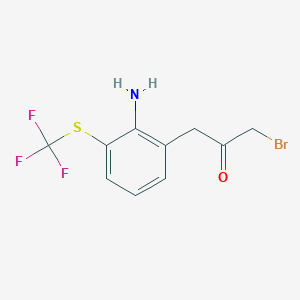
![(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B14061166.png)
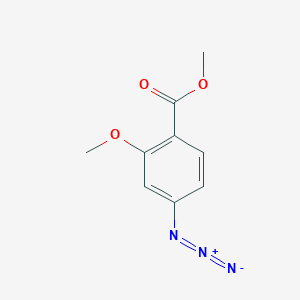
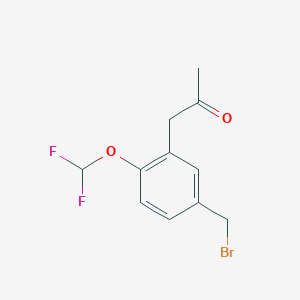
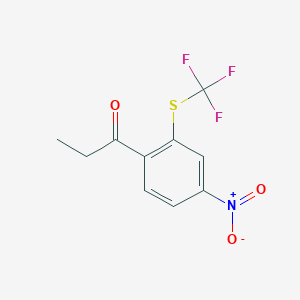
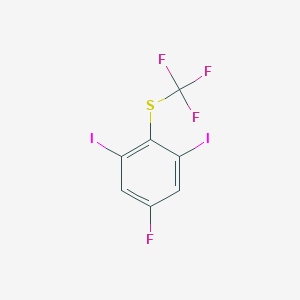
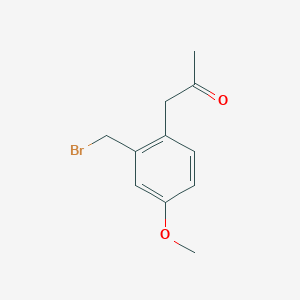

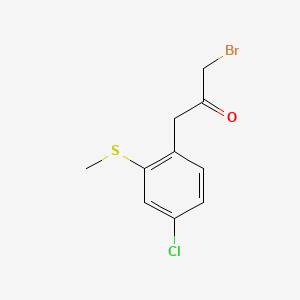
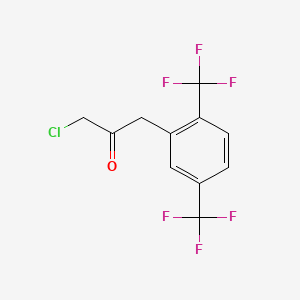
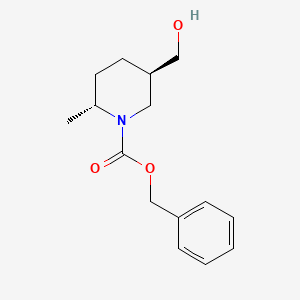


![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
